(1S,2R)-2-(prop-2-ynyloxy)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an indane backbone, an amine group, and a prop-2-yn-1-yloxy substituent. The stereochemistry of the compound is defined by the (1S,2R) configuration, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine typically involves several steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment of the Prop-2-yn-1-yloxy Group: The prop-2-yn-1-yloxy group can be attached through an etherification reaction, where the hydroxyl group of the indane derivative is reacted with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of (1S,2R)-2-(Prop-2-yn-1-yloxy)-2,3-dihydro-1H-inden-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reducing agent and
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13NO/c1-2-7-14-11-8-9-5-3-4-6-10(9)12(11)13/h1,3-6,11-12H,7-8,13H2/t11-,12+/m1/s1 |
InChI Key |
WCRPFLRPRKBJII-NEPJUHHUSA-N |
Isomeric SMILES |
C#CCO[C@@H]1CC2=CC=CC=C2[C@@H]1N |
Canonical SMILES |
C#CCOC1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.